Beloranib hémioxalate

Vue d'ensemble

Description

Beloranib hemioxalate is a small molecule drug that was initially developed by Chong Kun Dang Pharmaceutical Corporation and later licensed to Zafgen, Inc. It is an inhibitor of the enzyme methionine aminopeptidase 2 (METAP2), which plays a crucial role in protein synthesis and cell proliferation . Beloranib hemioxalate was primarily investigated for its potential in treating obesity and related metabolic disorders .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable tool for studying enzyme inhibition and protein synthesis pathways.

Biology: It is used to investigate the role of METAP2 in cell proliferation and differentiation.

Industry: Its potential as an anti-obesity agent has led to significant interest in its commercial development.

Mécanisme D'action

Beloranib hemioxalate exerts its effects by inhibiting the enzyme methionine aminopeptidase 2 (METAP2). This inhibition disrupts protein synthesis and cell proliferation, leading to reduced fat accumulation and weight loss. The molecular targets of beloranib hemioxalate include METAP2 and related pathways involved in lipid metabolism and adipogenesis . By targeting these pathways, beloranib hemioxalate effectively reduces food intake, body weight, and fat mass .

Safety and Hazards

In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .

Analyse Biochimique

Biochemical Properties

Beloranib Hemioxalate acts as an inhibitor of the enzyme Methionine aminopeptidase-2 (MetAP2) . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, a step critical for protein maturation .

Cellular Effects

Beloranib Hemioxalate has shown effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Beloranib Hemioxalate involves its binding interactions with the enzyme MetAP2, leading to its inhibition . This inhibition can lead to changes in gene expression and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beloranib hemioxalate involves multiple steps, starting with the preparation of key intermediates. One such intermediate is 4-dimethylaminoethoxy methyl cinnamate, which is synthesized using p-coumaric acid methyl esters and N,N-dimethylamino chloroethane hydrochloride through an affine substitution reaction . The process is designed to be efficient, reducing reaction steps and improving yield, making it suitable for industrial production .

Industrial Production Methods: The industrial production of beloranib hemioxalate focuses on optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and solvent conditions to achieve the desired product. The use of less toxic solvents and streamlined reaction steps enhances the safety and efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Beloranib hemioxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Comparaison Avec Des Composés Similaires

Beloranib hemioxalate is unique in its mechanism of action as a METAP2 inhibitor. Similar compounds include:

Fumagillin: An analog of beloranib, originally designed as an angiogenesis inhibitor for cancer treatment.

TNP-470: Another fumagillin analog with similar anti-angiogenic properties.

CKD-732: A derivative of fumagillin with improved safety and efficacy profiles.

Beloranib hemioxalate stands out due to its specific application in treating obesity and metabolic disorders, demonstrating significant weight loss and metabolic improvements in clinical trials .

Propriétés

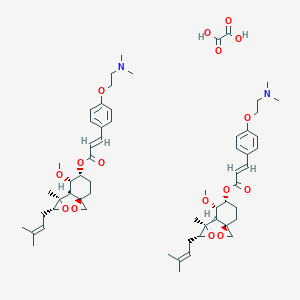

| { "Design of the Synthesis Pathway": "Beloranib hemioxalate can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "N-(2-hydroxyethyl)phthalimide", "4-bromobenzyl bromide", "1,3-diaminopropane", "sodium hydride", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "oxalic acid dihydrate", "methanol" ], "Reaction": [ "Step 1: Synthesis of N-(2-(4-bromobenzyl)phthalimide) by reacting N-(2-hydroxyethyl)phthalimide with 4-bromobenzyl bromide in the presence of potassium carbonate and DMF.", "Step 2: Reduction of N-(2-(4-bromobenzyl)phthalimide) to N-(2-(4-benzyl)phthalimide) using sodium hydride in DMF.", "Step 3: Conversion of N-(2-(4-benzyl)phthalimide) to 1-(2-(4-benzyl)phthalimido)propane-2,3-diol by reacting with 1,3-diaminopropane in the presence of hydrochloric acid and ethyl acetate.", "Step 4: Formation of beloranib by reacting 1-(2-(4-benzyl)phthalimido)propane-2,3-diol with sodium bicarbonate in methanol.", "Step 5: Preparation of beloranib hemioxalate by reacting beloranib with oxalic acid dihydrate in methanol." ] } | |

Numéro CAS |

529511-79-3 |

Formule moléculaire |

C60H84N2O16 |

Poids moléculaire |

1089.3 g/mol |

Nom IUPAC |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid |

InChI |

InChI=1S/2C29H41NO6.C2H2O4/c2*1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h2*7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b2*14-10+;/t2*23-,24-,26-,27-,28+,29+;/m11./s1 |

Clé InChI |

ZKEMUPZLDSXZCX-CEVDDVLHSA-N |

SMILES isomérique |

CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.CC(=CC[C@H]1O[C@@]1([C@@H]2[C@]3(OC3)CC[C@H]([C@H]2OC)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)C)C.C(=O)(O)C(=O)O |

SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |

SMILES canonique |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O |

Synonymes |

(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate beloranib CKD-732 CKD732 O-(4-dimethylaminoethoxycinnamoyl)fumagillol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)